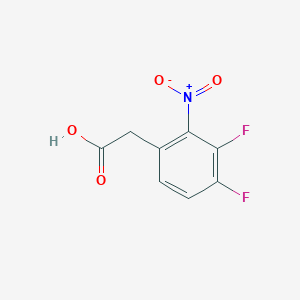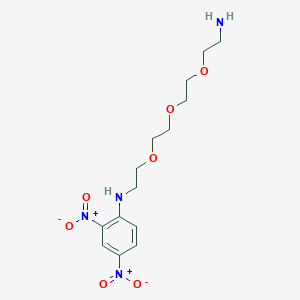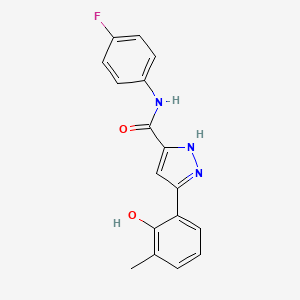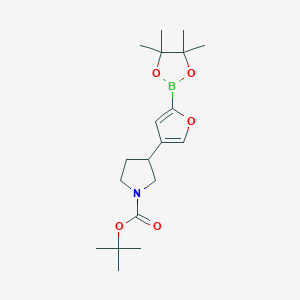
trans-2-(Difluoromethyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(Difluoromethyl)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutane ring, which is further connected to a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Difluoromethyl)cyclobutanecarboxylic acid typically involves the use of difluoromethylation reagents and cyclobutane derivatives. One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which utilizes green solvent-controlled reactions and renewable visible light as the reaction power . This method is known for its high atom economy and chemo-selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and maximizing yield .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-(Difluoromethyl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions include difluoromethyl ketones, aldehydes, alcohols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-2-(Difluoromethyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structural properties make it valuable for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules. It is used in the design of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential to enhance the pharmacokinetic properties of drugs. Its incorporation into drug molecules can improve their stability, bioavailability, and efficacy .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of trans-2-(Difluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity.
Comparación Con Compuestos Similares
- trans-2-(Fluoromethyl)cyclobutanecarboxylic acid
- trans-2-(Chloromethyl)cyclobutanecarboxylic acid
- trans-2-(Bromomethyl)cyclobutanecarboxylic acid
Uniqueness: trans-2-(Difluoromethyl)cyclobutanecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H8F2O2 |
|---|---|
Peso molecular |
150.12 g/mol |
Nombre IUPAC |
(1S,2S)-2-(difluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m0/s1 |
Clave InChI |
CTNBXQCALVHSKS-IMJSIDKUSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]1C(F)F)C(=O)O |
SMILES canónico |
C1CC(C1C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14089335.png)



![2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate](/img/structure/B14089358.png)
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)

![1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)](/img/structure/B14089383.png)
![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)


![3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol](/img/structure/B14089421.png)
![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)
